

The Morpholine Ring: A Privileged Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: *Morpholine-4-carbothioamide*

Cat. No.: *B078428*

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An In-depth Technical Guide on the Pharmacophore Potential of the Morpholine Core for Researchers, Scientists, and Drug Development Professionals.

The morpholine ring, a six-membered saturated heterocycle containing an oxygen and a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have made it a cornerstone in the design of numerous clinically successful drugs across a wide range of therapeutic areas. This technical guide explores the multifaceted pharmacophoric potential of the morpholine moiety, providing a comprehensive overview of its role in drug design, its impact on pharmacokinetic and pharmacodynamic profiles, and its application in several FDA-approved therapeutics.

Physicochemical Properties and Pharmacokinetic Advantages

The morpholine ring confers several advantageous properties to a drug molecule, primarily due to the presence of both a basic nitrogen atom and an ether-like oxygen atom. These features contribute to a favorable balance of hydrophilicity and lipophilicity, which is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

- **Aqueous Solubility:** The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom can be protonated at physiological pH, enhancing the aqueous solubility of the parent molecule. This is a critical factor for oral bioavailability and formulation development.[\[1\]](#)

- **Metabolic Stability:** The morpholine ring is generally more resistant to metabolic degradation compared to other nitrogen-containing heterocycles like piperidine. The electron-withdrawing effect of the oxygen atom reduces the susceptibility of the adjacent C-H bonds to oxidation by cytochrome P450 enzymes.[1]
- **Improved Permeability:** The overall polarity and hydrogen bonding capacity of the morpholine ring can be fine-tuned by substitution, allowing for modulation of a compound's ability to permeate biological membranes, including the blood-brain barrier.[2][3]
- **Reduced Basicity:** The pKa of the morpholine nitrogen is typically in the range of 8.3-8.7, making it a weaker base than piperidine. This reduced basicity can be advantageous in minimizing off-target interactions with acidic cellular components and can influence the drug's binding characteristics and overall safety profile.[1]

The Morpholine Ring in FDA-Approved Drugs: Case Studies

The versatility of the morpholine scaffold is evident in its presence in a diverse array of marketed drugs. The following sections detail the role of the morpholine ring in four prominent examples, highlighting its contribution to their mechanism of action and pharmacological properties.

Gefitinib (Iressa®): An EGFR Kinase Inhibitor for Cancer Therapy

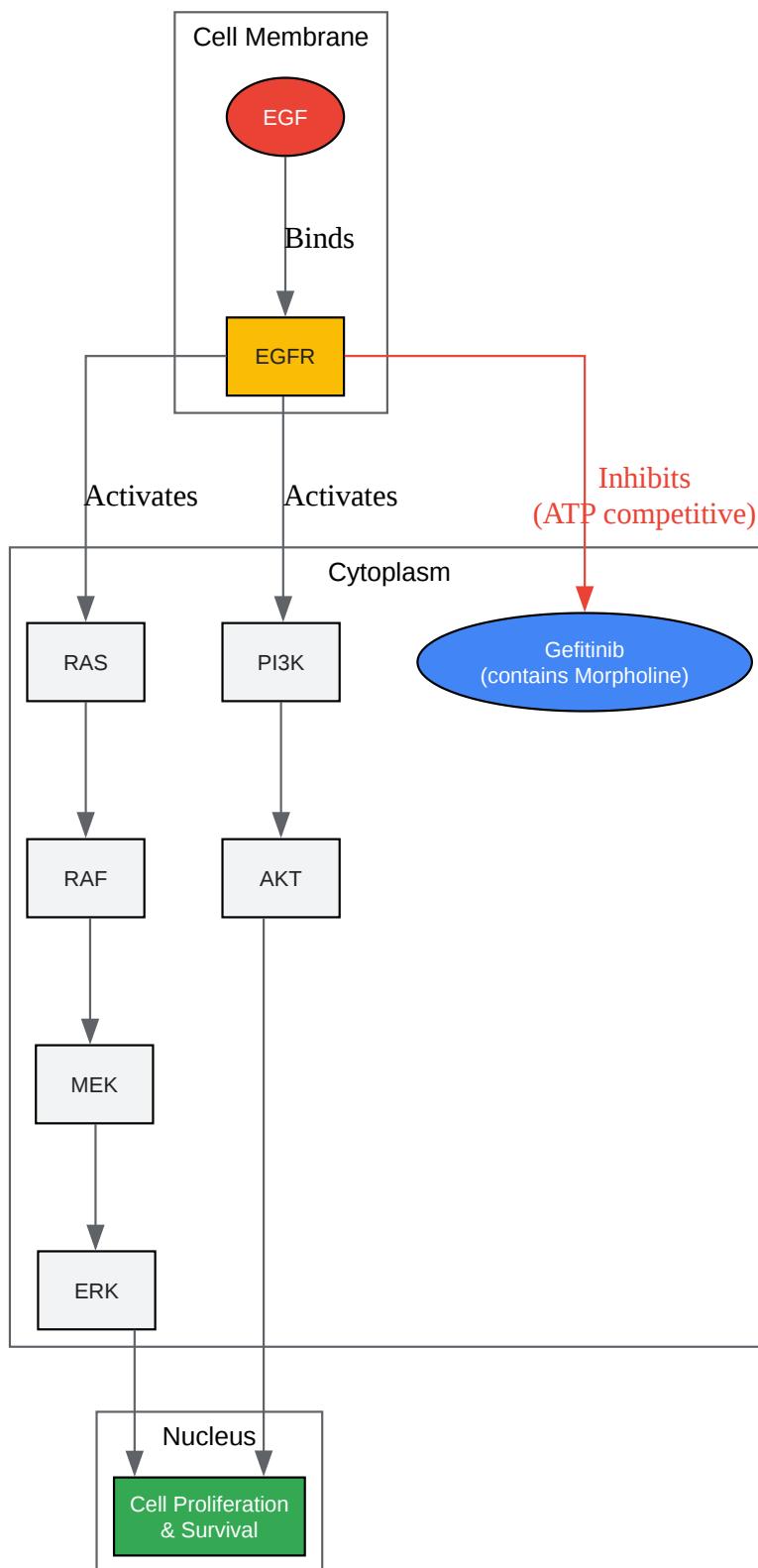
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[4][5] The morpholine ring in gefitinib is crucial for its activity and pharmacokinetic profile.

Quantitative Pharmacological Data for Gefitinib

Parameter	Value	Reference
Target	EGFR Tyrosine Kinase	[4][5]
IC50 (Tyr1173)	26 nM	[6]
IC50 (Tyr992)	57 nM	[6]
Aqueous Solubility (pH 1.2)	303.85 µg/mL	[7][8]
Aqueous Solubility (pH 7.2)	Low	[9]
Caco-2 Permeability	High	[10][11]
Oral Bioavailability	~60%	[10]

Signaling Pathway

Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and blocking downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[4][10][12]



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Gefitinib's inhibition of the EGFR signaling pathway.

Linezolid (Zyvox®): An Oxazolidinone Antibiotic

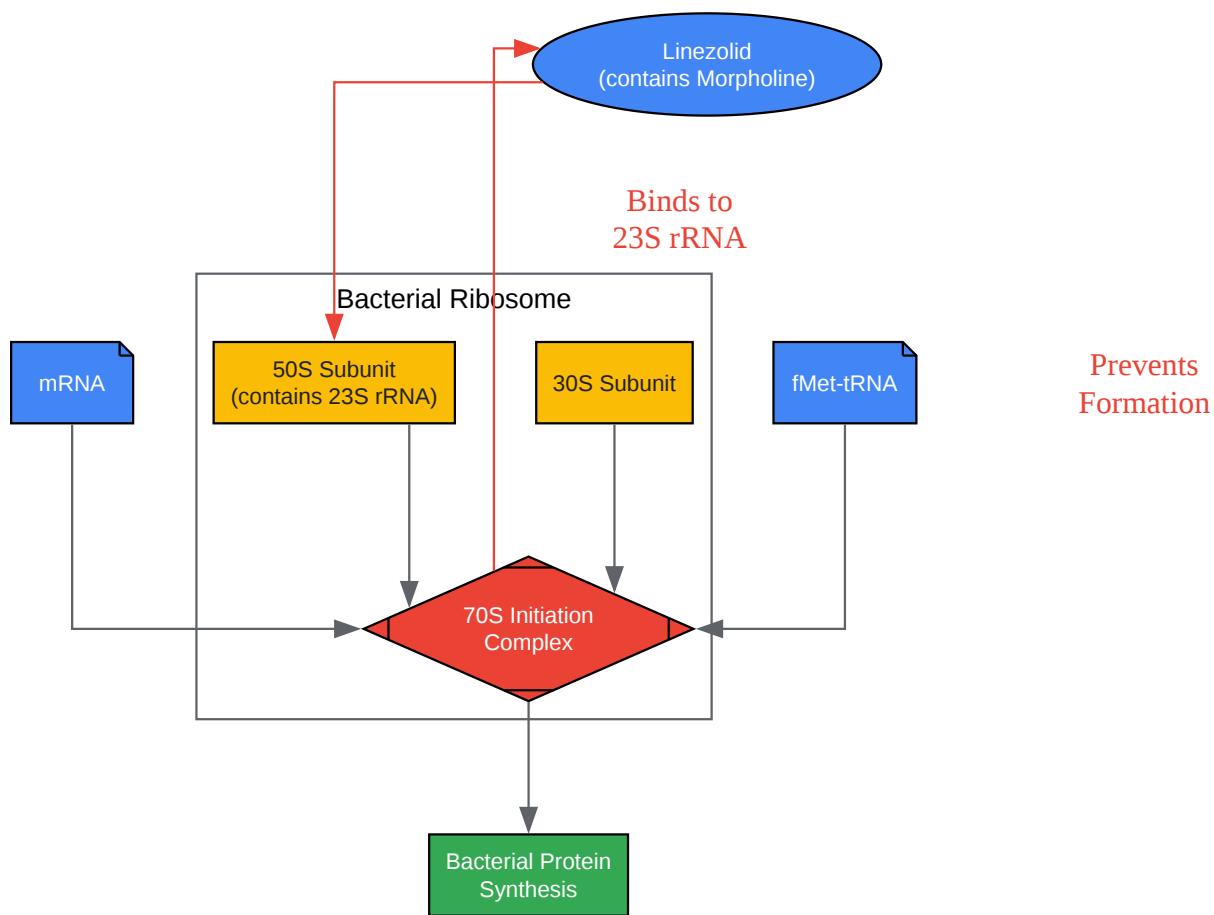
Linezolid is an antibiotic used for the treatment of serious infections caused by Gram-positive bacteria. The morpholine ring is a key component of its chemical structure, contributing to its unique mechanism of action and favorable pharmacokinetic properties.[\[3\]](#)[\[13\]](#)[\[14\]](#)

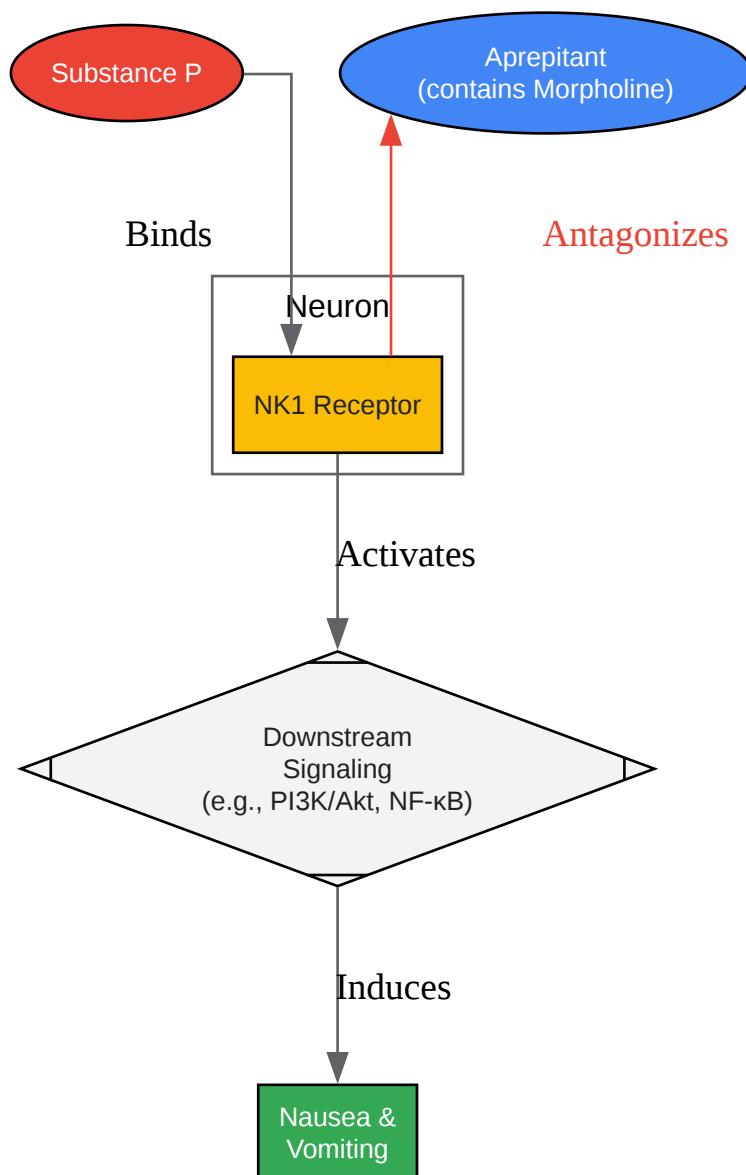
Quantitative Pharmacological Data for Linezolid

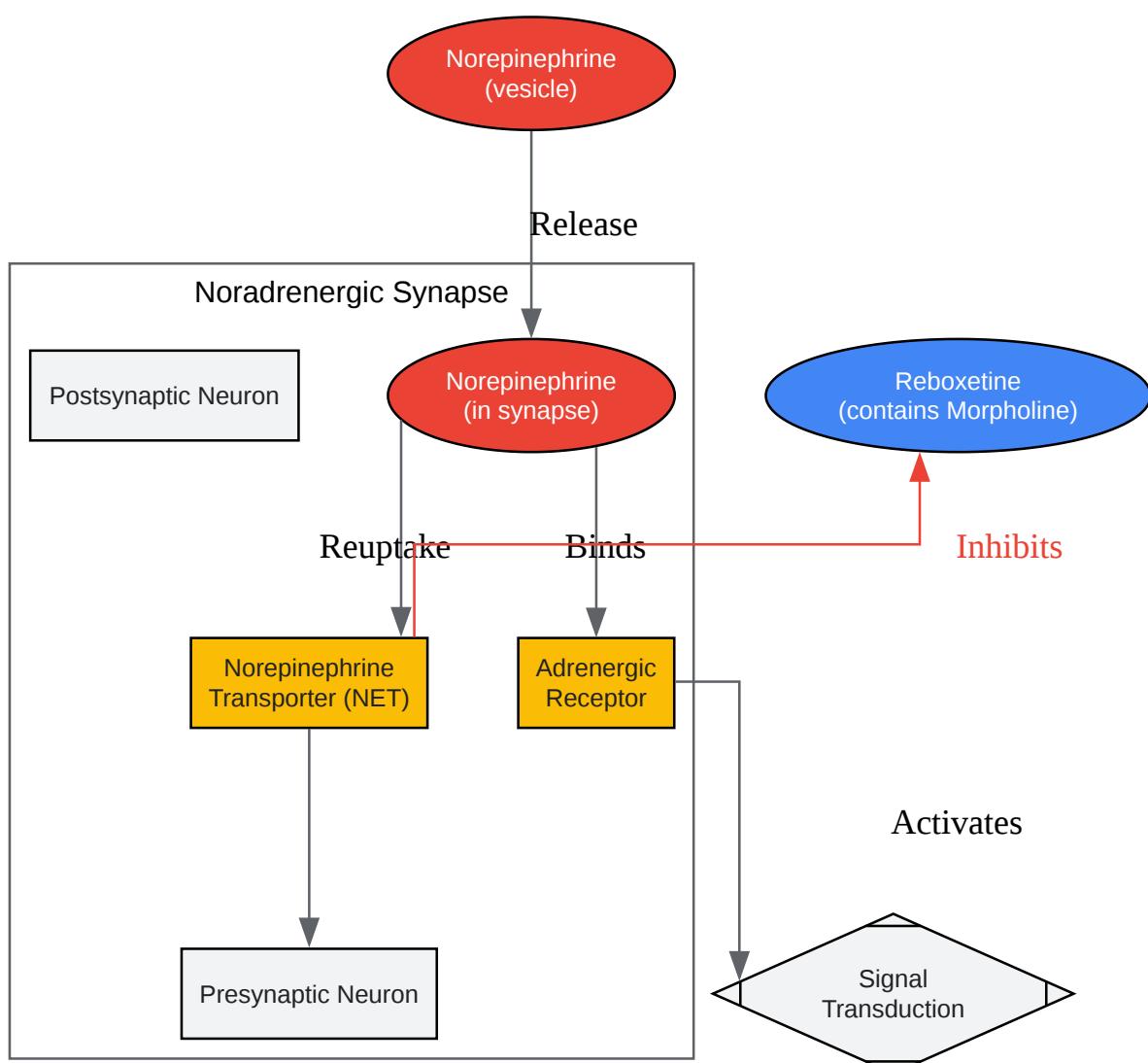
Parameter	Value	Reference
Target	Bacterial 23S ribosomal RNA of the 50S subunit	[3] [14]
Binding Site	Peptidyl transferase center (PTC)	[15] [16]
Oral Bioavailability	~100%	[3]
Protein Binding	~31%	[3]
Elimination Half-life	5-7 hours	[3]

Signaling Pathway

Linezolid inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in translation.[\[3\]](#)[\[13\]](#)[\[14\]](#)







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